4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL NAPHTHALENE-2-CARBOXYLATE
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Overview
Description
4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL NAPHTHALENE-2-CARBOXYLATE is a complex organic compound that features a combination of sulfonyl, tert-butyl, methyl, pyrazolyl, and naphthalene carboxylate groups
Preparation Methods
The synthesis of 4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL NAPHTHALENE-2-CARBOXYLATE involves several steps. One common method includes the reaction of naphthalene-2-carboxylic acid with appropriate reagents to introduce the pyrazolyl and benzenesulfonyl groups. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL NAPHTHALENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
Similar compounds include other naphthalene carboxylates and pyrazole derivatives. Compared to these compounds, 4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL NAPHTHALENE-2-CARBOXYLATE is unique due to the presence of the benzenesulfonyl group, which can impart distinct chemical and biological properties. Other similar compounds include naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate .
Properties
IUPAC Name |
[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] naphthalene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-17-22(32(29,30)21-12-6-5-7-13-21)23(27(26-17)25(2,3)4)31-24(28)20-15-14-18-10-8-9-11-19(18)16-20/h5-16H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMGBNHDPCPXII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC4=CC=CC=C4C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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